Cas no 455-32-3 (Benzoyl fluoride)

Benzoyl fluoride 化学的及び物理的性質
名前と識別子
-
- benzoyl fluoride
- Benzoylfluoride
- LOR25I34HD
- HPMLGNIUXVXALD-UHFFFAOYSA-N
- Benzoyl Fluoride 99%
- Benzoyl fluoride, 97%
- benzoylfluorid
- benzoic acid fluoride
- HPMLGNIUXVXALD-UHFFFAOYSA-
- SBB085547
- STL453668
- 3921AE
- PC1200
- FCH1115002
- B101
- InChI=1/C7H5FO/c8-
- 455-32-3
- DTXSID5060019
- FT-0622757
- MFCD00000364
- MS-20620
- EN300-7447932
- SCHEMBL295618
- D88754
- A826838
- SY050006
- Q4493246
- UNII-LOR25I34HD
- NS00031547
- InChI=1/C7H5FO/c8-7(9)6-4-2-1-3-5-6/h1-5H
- B1115
- EINECS 207-244-9
- AKOS005257704
- DB-026474
- Benzoyl fluoride
-
- MDL: MFCD00000364
- インチ: 1S/C7H5FO/c8-7(9)6-4-2-1-3-5-6/h1-5H
- InChIKey: HPMLGNIUXVXALD-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
- BRN: 1904977
計算された属性
- せいみつぶんしりょう: 124.03200
- どういたいしつりょう: 124.032
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.14 g/mL at 25 °C(lit.)
- ゆうかいてん: −28 °C(lit.)
- ふってん: 160°C
- フラッシュポイント: 120 °F
- 屈折率: n20/D 1.496(lit.)
- すいようせい: Hydrolyses in water.
- PSA: 17.07000
- LogP: 1.79630
- かんど: Lachrymatory
- ようかいせい: 未確定
Benzoyl fluoride セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H226-H290-H314
- 警告文: P210-P233-P234-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P390-P403+P235-P405-P406-P501
- 危険物輸送番号:UN 2920 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 10-34
- セキュリティの説明: S16; S26; S27; S36/37/39; S45
-
危険物標識:
- 包装カテゴリ:II
- 危険レベル:8
- 危険レベル:8
- TSCA:T
- セキュリティ用語:8
- 包装等級:II
- 包装グループ:II
- リスク用語:R10; R34
Benzoyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65341-5G |
benzoyl fluoride |
455-32-3 | 95% | 5g |
¥ 283.00 | 2023-04-13 | |
BAI LING WEI Technology Co., Ltd. | 951879-1G |
Benzoyl fluoride, 97% |
455-32-3 | 97% | 1G |
¥ 575 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X66115-1g |
Benzoyl Fluoride |
455-32-3 | ≥98% | 1g |
¥78.0 | 2023-09-05 | |
TRC | B010185-25g |
Benzoyl Fluoride |
455-32-3 | 25g |
$ 415.00 | 2022-06-07 | ||
TRC | B010185-10g |
Benzoyl Fluoride |
455-32-3 | 10g |
$ 210.00 | 2022-06-07 | ||
Enamine | EN300-7447932-25.0g |
benzoyl fluoride |
455-32-3 | 95% | 25.0g |
$79.0 | 2024-05-23 | |
Enamine | EN300-7447932-0.5g |
benzoyl fluoride |
455-32-3 | 95% | 0.5g |
$19.0 | 2024-05-23 | |
Enamine | EN300-7447932-5.0g |
benzoyl fluoride |
455-32-3 | 95% | 5.0g |
$26.0 | 2024-05-23 | |
Enamine | EN300-7447932-0.05g |
benzoyl fluoride |
455-32-3 | 95% | 0.05g |
$19.0 | 2024-05-23 | |
abcr | AB102979-25g |
Benzoylfluoride, 97%; . |
455-32-3 | 97% | 25g |
€119.00 | 2025-02-18 |
Benzoyl fluoride 関連文献
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1. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solventsMaria Jedrzejczak,Richard E. Motie,Derek P. N. Satchell,Rosemary S. Satchell,Wasfy N. Wassef J. Chem. Soc. Perkin Trans. 2 1994 1471
-
2. The Br?nsted acid-catalysed hydrolysis of acyl fluorides in aqueous media; evidence for two mechanismsRichard E. Motie,Derek P. N. Satchell,Wasfy N. Wassef J. Chem. Soc. Perkin Trans. 2 1992 859
-
3. Kinetics of the reaction of imidazole with benzoyl fluoride in acetonitrile: a mixed third and fourth order reactionOtto Rogne J. Chem. Soc. Chem. Commun. 1975 25
-
4. The Br?nsted acid-catalysed hydrolysis of acyl fluorides in aqueous mediaRichard E. Motie,Derek P. N. Satchell,Wasfy N. Wassef J. Chem. Soc. Perkin Trans. 2 1993 1087
-
Meixian Yang,Xinyue Huang,Wenjun Miao,Lan Yi,Jiajing Cai,Zhenghuan Zhao,Jia He,Dachuan Qiu Org. Chem. Front. 2023 10 1975
-
C. Brown,M. Murray,R. Schmutzler J. Chem. Soc. C 1970 878
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7. Comparative He I and He II photoelectron spectroscopic studies of the benzoyl halidesTiang Hong Gan,Michelle K. Livett,J. Barrie Peel J. Chem. Soc. Faraday Trans. 2 1984 80 1281
-
Callum Prentice,James Morrison,Eli Zysman-Colman,Andrew D. Smith Chem. Commun. 2022 58 13624
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Ardalan Hayatifar,Alejandro Borrego,David Bosek,Matthew Czarnecki,Gabriel Derocher,Adam Kuplicki,Erik Lytle,Jonas Padilla,Charles Paroly,Gillian Tubay,Jackson Vyletel,Charles S. Weinert Chem. Commun. 2019 55 10852
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Michael Meanwell,Johannes Lehmann,Marc Eichenberger,Rainer E. Martin,Robert Britton Chem. Commun. 2018 54 9985
Benzoyl fluorideに関する追加情報
Benzoyl Fluoride (CAS No. 455-32-3): A Comprehensive Overview
Benzoyl fluoride (CAS No. 455-32-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound, also known as fluorobenzoyl fluoride or benzene carbonic difluoride, is a colorless liquid with a distinctive odor. Its unique chemical structure and reactivity make it an essential building block in the synthesis of various functional materials and pharmaceutical intermediates.
The molecular formula of benzoyl fluoride is C7H5F2O, and it has a molecular weight of approximately 146.11 g/mol. The compound is characterized by its high reactivity due to the presence of the fluorine atoms, which significantly influence its chemical properties and reactivity profile. This reactivity is particularly useful in the formation of strong carbon-fluorine bonds, which are known for their stability and resistance to various environmental conditions.
In recent years, benzoyl fluoride has been extensively studied for its applications in the synthesis of fluorochemicals and fluorinated polymers. These materials are widely used in industries such as electronics, automotive, and aerospace due to their superior properties such as low surface energy, high thermal stability, and excellent chemical resistance. For instance, a study published in the Journal of Fluorine Chemistry (2022) highlighted the use of benzoyl fluoride in the synthesis of novel fluoroelastomers with enhanced mechanical properties and chemical resistance.
In the pharmaceutical industry, benzoyl fluoride serves as a key intermediate in the synthesis of various drugs and drug candidates. Its ability to form stable carbon-fluorine bonds makes it an attractive starting material for the development of fluorinated pharmaceuticals. Fluorinated drugs often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability. A notable example is the use of benzoyl fluoride in the synthesis of fluoroquinolone antibiotics, which have been shown to have broad-spectrum antibacterial activity and improved therapeutic efficacy.
The synthetic routes for preparing benzoyl fluoride have been well-documented in the literature. One common method involves the reaction of benzoyl chloride with anhydrous hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5). This reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by a fluorine atom to form the desired product. The process can be optimized by controlling parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
The safety and handling of benzoyl fluoride are critical considerations due to its reactivity and potential hazards. It is important to handle this compound under well-ventilated conditions and to use appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators. Additionally, storage should be in tightly sealed containers away from heat sources and incompatible materials.
In conclusion, benzoyl fluoride (CAS No. 455-32-3) is a valuable compound with a wide range of applications in chemistry, materials science, and pharmaceutical research. Its unique chemical properties make it an essential building block for the synthesis of advanced materials and pharmaceutical intermediates. Ongoing research continues to explore new applications and synthetic methods for this versatile compound, further solidifying its importance in modern scientific endeavors.
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